Oseltamivir Acid Hydrochloride
Description
Contextualization within Antiviral Chemotherapy Research
Oseltamivir (B103847) acid carboxylate is a potent and selective inhibitor of the neuraminidase enzyme found in both influenza A and B viruses. drugbank.comresearchgate.net In the broader context of antiviral chemotherapy, it belongs to a class of drugs known as neuraminidase inhibitors. cdc.govwikipedia.org This class was developed through structure-based drug design, a rational approach where understanding the three-dimensional structure of a viral target protein informs the creation of a molecule that can specifically block its function. researchgate.netnih.gov The neuraminidase enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition is a key strategy for halting viral spread within the host. cdc.govpatsnap.com The success of oseltamivir acid carboxylate validated neuraminidase as a prime target for antiviral intervention and has spurred ongoing research into new inhibitors to combat emerging drug-resistant viral strains. rsc.orgnih.govacs.org
Role as the Primary Active Metabolite of Oseltamivir Prodrug
Oseltamivir is administered orally as an inactive ethyl ester prodrug, oseltamivir phosphate (B84403). fda.govncats.io Following absorption in the gastrointestinal tract, it undergoes extensive conversion by esterase enzymes, located predominantly in the liver, into its active form: oseltamivir acid carboxylate (also known as GS 4071). drugbank.compatsnap.comnews-medical.net This metabolic activation is critical, as the prodrug itself has minimal antiviral activity. The conversion transforms the ethyl ester group into a carboxylic acid group, which is vital for binding to the active site of the neuraminidase enzyme. news-medical.netresearchgate.net At least 75% of an oral dose of oseltamivir phosphate reaches the systemic circulation as the active oseltamivir acid carboxylate. drugbank.comfda.gov This active metabolite is then distributed to the sites of infection, such as the lungs and respiratory tract, to exert its antiviral effect. drugbank.comresearchgate.net Oseltamivir acid carboxylate is not significantly metabolized further and is primarily eliminated from the body through renal excretion. drugbank.comfda.gov
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C14H24N2O4 | caymanchem.comebi.ac.uk |
| Molecular Weight | 284.36 g/mol | ebi.ac.ukmedkoo.com |
| IUPAC Name | (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohex-1-ene-1-carboxylic acid | nih.gov |
| Synonyms | GS-4071, Ro 64-0802 | caymanchem.commedchemexpress.com |
| pKa (Strongest Acidic) | 4.19 | ebi.ac.ukdrugbank.com |
| pKa (Strongest Basic) | 9.33 | ebi.ac.ukdrugbank.com |
Historical Development of Oseltamivir Acid Carboxylate as a Chemical Entity in Influenza Research
The journey of oseltamivir acid carboxylate began with rational drug design efforts at Gilead Sciences, building on the understanding of the influenza neuraminidase enzyme's structure and mechanism. nih.govnih.gov Scientists used the structure of sialic acid, the natural substrate of neuraminidase, as a template to design inhibitors that could bind more tightly to the enzyme's active site. wikipedia.orgresearchgate.net This structure-based approach led to the discovery of oseltamivir acid carboxylate (GS 4071), a potent carbocyclic inhibitor. researchgate.netnih.gov The initial synthesis of this compound utilized (-)-shikimic acid, a natural product extracted from Chinese star anise, as a starting material. news-medical.netnih.gov While GS 4071 demonstrated high efficacy as an enzyme inhibitor, it showed poor oral bioavailability (around 5% in rats) due to its charged carboxylic acid group, which limited its potential as an oral drug. researchgate.net This challenge was overcome by converting it into the ethyl ester prodrug, oseltamivir phosphate, which improved bioavailability significantly and became the clinical candidate known as Tamiflu®, first approved in 1999. wikipedia.orgresearchgate.netnih.gov
Fundamental Significance in Influenza Virus Enzymology and Drug Discovery
Oseltamivir acid carboxylate holds fundamental significance in the study of influenza virus enzymology. It acts as a competitive inhibitor, mimicking the transition state of sialic acid as it binds to the neuraminidase active site. wikipedia.orgpatsnap.com This binding blocks the enzyme's ability to cleave sialic acid residues from the surface of host cells and newly formed virions, a critical step for viral release and propagation. drugbank.compatsnap.com By effectively "trapping" viruses on the surface of infected cells, it prevents them from spreading to infect other cells. cdc.gov
The study of how oseltamivir acid carboxylate interacts with the neuraminidase active site has provided profound insights into the enzyme's function and has become a benchmark for further drug discovery. researchgate.netrsc.org Research on viral strains that have developed resistance to oseltamivir, often through mutations in the neuraminidase gene (like the common H274Y mutation), has deepened the understanding of the enzyme's structural plasticity. acs.orgwikidoc.org This knowledge is crucial for designing next-generation neuraminidase inhibitors that can overcome existing resistance mechanisms and target different regions of the enzyme, such as the flexible 150-cavity. rsc.orgrsc.orgacs.org
| Influenza Virus Type/Subtype | Median IC50 (nM) | IC50 Range (nM) | Source |
|---|---|---|---|
| Influenza A/H1N1 (Clinical Isolates) | 2.5 | 0.93 - 4.16 | wikidoc.org |
| Influenza A/H3N2 (Clinical Isolates) | 0.96 | 0.13 - 7.95 | wikidoc.org |
| Influenza B (Clinical Isolates) | 60 | 20 - 285 | wikidoc.org |
| Influenza A and B (General) | ~10 | 0.1 - 4.9 | caymanchem.commdpi.com |
IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. Lower values indicate higher potency. Data can vary based on the specific viral strain and assay method used. wikidoc.orgasm.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Oseltamivir Acid Carboxylate S Action at the Molecular Level
Structural Basis of Neuraminidase Inhibition by Oseltamivir (B103847) Acid Carboxylate
The inhibitory action of oseltamivir carboxylate is rooted in its specific, high-affinity binding to the active site of the neuraminidase enzyme. This interaction is a classic example of structure-based drug design, where the compound is engineered to fit precisely into the enzyme's catalytic center.
Oseltamivir carboxylate functions as a competitive inhibitor of the neuraminidase enzyme. patsnap.comwikipedia.org In competitive inhibition, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes with it for binding to the active site. The natural substrate for neuraminidase is sialic acid, which is found on glycoproteins on the surface of host cells. wikipedia.org Oseltamivir carboxylate mimics the structure of sialic acid, allowing it to bind to the same active site. patsnap.comwikipedia.org When oseltamivir carboxylate occupies the active site, it prevents the enzyme from binding to and cleaving sialic acid. news-medical.net This inhibition is reversible, but the high affinity of the inhibitor for the active site makes it highly effective at blocking the enzyme's function.
The potent binding of oseltamivir carboxylate to the neuraminidase active site is stabilized by a network of specific molecular interactions, including hydrogen bonds and hydrophobic interactions. The active site is a highly conserved pocket across different influenza strains, composed of several key amino acid residues that interact directly with the inhibitor.
Key interactions include:
Carboxylate Group: The negatively charged carboxylate group of oseltamivir forms strong ionic interactions and hydrogen bonds with a triad (B1167595) of positively charged arginine residues: R118, R292, and R371. asm.orgtandfonline.com
Amino Group: The protonated C5 amino group forms hydrogen bonds with the side chains of acidic residues, primarily E119 and D151. nih.gov
Acetamido Group: The C4 acetamido group forms a hydrogen bond with the side chain of R152. nih.gov
Pentyl Ether Group: The hydrophobic 3-pentyloxy side chain fits into a hydrophobic pocket formed by several residues, including W178, I222, R224, and E276. asm.orgnih.gov
These interactions anchor the oseltamivir carboxylate molecule firmly within the active site, making it a highly potent inhibitor.
| Oseltamivir Carboxylate Functional Group | Interacting Neuraminidase Residues | Type of Interaction |
|---|---|---|
| Carboxylate Group | R118, R292, R371 | Hydrogen Bond / Ionic Interaction |
| Amino Group (C5) | E119, D151 | Hydrogen Bond |
| Acetamido Group (C4) | R152 | Hydrogen Bond |
| Pentyl Ether Group | W178, I222, R224, A246, E276 | Hydrophobic Interaction |
The binding of oseltamivir carboxylate to the neuraminidase active site is not a simple lock-and-key process; it involves significant conformational changes in the enzyme. researchgate.net A key flexible region within the active site is a structure known as the "150-loop" (residues 147-152). nih.gov In the absence of an inhibitor, this loop can exist in an "open" conformation. researchgate.net However, upon binding of oseltamivir, the 150-loop undergoes a conformational change to a "closed" state. researchgate.net This movement repositions key residues, such as D151 and E119, to optimize their interaction with the bound inhibitor, effectively locking it in place and stabilizing the enzyme-inhibitor complex. researchgate.netnih.gov Molecular dynamics simulations have revealed that this binding process is dynamic, involving multiple metastable states before reaching the final, stable bound conformation. nih.govplos.org
Sialic Acid Mimicry and its Role in Neuraminidase Active Site Recognition
The effectiveness of oseltamivir carboxylate stems from its design as a transition-state analog of sialic acid. basicmedicalkey.com The neuraminidase enzyme works by cleaving the glycosidic bond of sialic acid, a reaction that proceeds through a transient, high-energy intermediate known as an oxocarbenium ion. basicmedicalkey.com This transition state has a flattened ring structure. Oseltamivir carboxylate was designed to mimic this specific conformation, allowing it to bind to the enzyme's active site with much higher affinity than the sialic acid substrate itself. basicmedicalkey.comresearchgate.net
| Key Structural Feature | Sialic Acid (Substrate) | Oseltamivir Carboxylate (Inhibitor) | Role in Binding |
|---|---|---|---|
| Anionic Group | Carboxylate | Carboxylate | Binds to the conserved arginine triad (R118, R292, R371). asm.org |
| Basic Group | - | Amino Group | Mimics the positive charge of the transition state, binding to acidic residues (E119, D151). nih.gov |
| Acylamino Group | N-acetyl Group | N-acetyl Group | Maintains a key interaction with R152. nih.gov |
| Side Chain | Glycerol Side Chain | Pentyl Ether Side Chain | Occupies a hydrophobic pocket, enhancing binding affinity. asm.org |
| Core Structure | Dihydropyran Ring | Cyclohexene (B86901) Ring | Mimics the flattened, transition-state conformation of the sugar ring. basicmedicalkey.com |
Molecular Inhibition of Viral Particle Release and Infectivity
The ultimate consequence of neuraminidase inhibition is the disruption of the viral life cycle. nih.gov The function of neuraminidase is essential for the final step of viral replication: the release of newly synthesized virions from the surface of an infected host cell. rsc.orgmdpi.com Influenza hemagglutinin, another viral surface protein, binds to sialic acid residues on the cell surface to initiate infection. nih.govmdpi.com When new virus particles bud from the cell, they remain tethered to these same sialic acid receptors. Neuraminidase must cleave these tethers to set the new virions free. patsnap.comnews-medical.net
By competitively inhibiting the neuraminidase active site, oseltamivir carboxylate prevents this crucial cleavage. patsnap.com As a result, progeny virions cannot detach from the host cell membrane. rsc.org They remain aggregated on the cell surface and to each other, which prevents them from spreading and infecting neighboring healthy cells. news-medical.nettandfonline.com This molecular blockade effectively curtails the progression of the infection within the host. drugbank.com
Advanced Synthetic Methodologies for Oseltamivir Acid Hydrochloride and Its Analogues
Chemical Synthesis Routes to Oseltamivir (B103847) Prodrug and Oseltamivir Acid Carboxylate
The total synthesis of oseltamivir has been a subject of intense research, with numerous strategies developed to construct the complex cyclohexene (B86901) core with its three stereocenters. The commercial production has historically relied on the chiral pool material, (-)-shikimic acid.
Stereoselective Synthesis Strategies Utilizing Chiral Pool Materials (e.g., Shikimic Acid)
The use of (-)-shikimic acid, a naturally occurring compound rich in stereochemical information, has been a cornerstone in the synthesis of oseltamivir. researchgate.netwikipedia.org This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product, obviating the need for challenging asymmetric transformations.
A common strategy commences with the esterification of shikimic acid, followed by the protection of the 3- and 4-hydroxyl groups, often as a pentylidene acetal. wikipedia.org Subsequent mesylation of the remaining hydroxyl group sets the stage for key stereoselective reactions. One of the critical steps involves the regioselective and stereoselective nucleophilic substitution of a mesylate group with an azide (B81097) anion (N₃⁻). researchgate.netnih.gov This reaction typically proceeds with inversion of configuration, a crucial transformation for establishing the correct stereochemistry at one of the chiral centers.
Another key stereoselective transformation is the opening of an epoxide intermediate. The epoxide is typically formed from the vicinal diol of the shikimic acid backbone. The regioselective opening of this epoxide by an azide nucleophile is a critical step in many synthetic routes, establishing two of the three required stereocenters in a controlled manner. nih.gov The azide group is then later reduced to the corresponding amine.
| Starting Material | Key Stereoselective Reactions | Overall Yield (%) | Reference |
| (-)-Shikimic Acid | Regio- and stereoselective nucleophilic replacement of OMs by N₃ | 47 | researchgate.netnih.gov |
| (-)-Shikimic Acid | Regio- and stereospecific epoxide opening with azide | Not specified | nih.gov |
Regioselective Transformations and Functional Group Manipulations in Synthesis
Regioselectivity, the control of the site of chemical reactivity, is paramount in the multi-step synthesis of oseltamivir. Several key transformations highlight the importance of this principle.
Mesylation and Nucleophilic Substitution: The selective mesylation of the hydroxyl groups of shikimic acid derivatives is a common strategy to introduce a good leaving group. The subsequent nucleophilic substitution of the mesylate (OMs) group with azide is a highly regioselective process. For example, in a trimesylated shikimate derivative, the allylic C-3 mesylate is preferentially displaced by the azide nucleophile. nih.gov
Epoxide Opening: The formation of an epoxide ring from the diol functionality of shikimic acid is a common tactic. The subsequent ring-opening of this epoxide by a nucleophile, such as azide, must be highly regioselective to yield the desired amino alcohol precursor. The regioselectivity of this step is often influenced by the reaction conditions and the nature of the nucleophile. nih.gov
Functional Group Manipulations: Throughout the synthesis, various functional groups are introduced, protected, and transformed. Key manipulations include:
Azide Reduction: The azide group, introduced stereoselectively, is a versatile precursor to the amine functionality. It is typically reduced in a later step of the synthesis using reagents such as triphenylphosphine (B44618) (in the Staudinger reaction) or catalytic hydrogenation.
Protecting Groups: The hydroxyl and amino groups in the intermediates are often protected to prevent unwanted side reactions. Common protecting groups include acetals for diols and tert-butoxycarbonyl (Boc) for amines. The selective introduction and removal of these protecting groups are critical for the success of the synthesis.
Esterification and Amidation: The carboxylic acid functionality of shikimic acid is typically converted to an ethyl ester early in the synthesis to facilitate purification and handling. The final active form, oseltamivir acid, is obtained by the hydrolysis of this ester. The amino group is acylated to introduce the characteristic acetamido group of oseltamivir.
Rational Design and Synthesis of Oseltamivir Acid Carboxylate Derivatives
The emergence of drug-resistant influenza strains has spurred the development of oseltamivir analogues with improved activity and the ability to overcome resistance. This involves the rational design and synthesis of derivatives with modified core structures and novel substituents.
Strategies for Modifying the Core Cyclohexene Structure
Modifications to the central cyclohexene ring of oseltamivir are aimed at exploring new interactions with the neuraminidase active site and improving the pharmacokinetic properties of the drug. One approach involves altering the substituents on the ring. For instance, the C-5 amino group is a common site for modification, as it is situated near the entrance of the 150-cavity in the neuraminidase enzyme. nih.gov By introducing different acyl groups or other functionalities at this position, researchers aim to create derivatives that can form additional interactions within this pocket. nih.gov
Another strategy involves modifying the carboxylate group to enhance lipophilicity and potentially improve cell permeability and oral bioavailability. nih.gov
Exploration of Novel Substituents Targeting Auxiliary Binding Pockets (e.g., 150-cavity, 430-cavity)
The active site of influenza neuraminidase contains auxiliary binding pockets, such as the 150-cavity and the 430-cavity, which are not occupied by oseltamivir. nih.govnih.gov Targeting these pockets with novel substituents on the oseltamivir scaffold is a promising strategy for developing more potent and broad-spectrum inhibitors.
Targeting the 150-Cavity: The 150-cavity is a hydrophobic pocket adjacent to the active site. researchgate.net Derivatives of oseltamivir have been designed with extended hydrophobic groups attached to the C-5 amino group to occupy this cavity. nih.govtandfonline.com For example, a series of C-5-NH₂-acyl derivatives containing a pyrazole (B372694) moiety were synthesized and showed significant inhibitory activity against neuraminidase. nih.gov Molecular docking studies confirmed that these derivatives could interact with both the active site and the 150-cavity. nih.gov
Targeting the 430-Cavity: The 430-cavity is another region of the neuraminidase active site that can be exploited for inhibitor design. Novel 1,2,3-triazole oseltamivir derivatives have been synthesized to simultaneously occupy the catalytic site and the 430-cavity. nih.gov Several of these compounds demonstrated robust anti-influenza potencies against various strains. nih.gov
| Target Cavity | Moiety Introduced | Resulting Activity | Reference |
| 150-cavity | Pyrazole-containing C-5-NH₂-acyl groups | Substantial inhibitory activity | nih.gov |
| 150-cavity | Boron-containing N-substituted groups | Moderate inhibitory potency | nih.gov |
| 430-cavity | 1,2,3-triazole derivatives | Robust anti-influenza potencies | nih.gov |
| 430-cavity | Carboxyl-modified analogues | Potent inhibitory activity | nih.gov |
Synthetic Approaches for Multivalent Neuraminidase Inhibitors
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a powerful strategy to enhance binding affinity and avidity. In the context of influenza, neuraminidase exists as a tetramer on the viral surface, presenting multiple active sites. uu.nl This has led to the development of multivalent oseltamivir-based inhibitors.
The synthesis of these multivalent inhibitors typically involves modifying the oseltamivir structure to include a linker that can be attached to a central scaffold. uu.nl One approach has been to alter the pentanol (B124592) side chain of oseltamivir to allow for conjugation to a multivalent scaffold using "click chemistry." uu.nl This allows for the creation of dimeric, trimeric, or tetrameric structures that can simultaneously engage multiple active sites of the neuraminidase tetramer. These multivalent inhibitors have the potential for significantly improved efficacy and may be less susceptible to the development of resistance. uu.nlarkat-usa.org
Prodrug Design Principles and Bioconversion Mechanisms for Oseltamivir
Oseltamivir is an ethyl ester prodrug that requires in vivo bioconversion to its active form, oseltamivir carboxylate, to exert its antiviral effect. This strategic prodrug design is a cornerstone of its clinical efficacy, enabling oral administration and ensuring adequate systemic exposure to the active compound. The design and subsequent activation are governed by specific biochemical and enzymatic principles, primarily centered around the activity of human carboxylesterases.
Enzymatic Hydrolysis by Carboxylesterases (e.g., Human Carboxylesterase 1)
The biotransformation of oseltamivir into its active metabolite, oseltamivir carboxylate, is predominantly catalyzed by human carboxylesterase 1 (hCE1). nih.govnih.gov Carboxylesterases are a class of enzymes that hydrolyze ester-containing compounds. nih.gov In humans, hCE1 is highly expressed in the liver, which is the primary site of oseltamivir activation following oral absorption. nih.govnih.gov
The process of enzymatic hydrolysis involves the cleavage of the ethyl ester bond in the oseltamivir molecule, leading to the formation of oseltamivir carboxylate and ethanol. Research has demonstrated that recombinant hCE1 can effectively hydrolyze oseltamivir, exhibiting kinetic parameters similar to those observed in human liver microsomes. nih.gov Conversely, human carboxylesterase 2 (hCE2), another major carboxylesterase, does not significantly contribute to the hydrolysis of oseltamivir. nih.govnih.gov This specificity underscores the critical role of hCE1 in the therapeutic action of oseltamivir. The activation of oseltamivir is a rapid and efficient process, with the active metabolite being detectable in plasma within 30 minutes of oral administration. nih.gov The absolute bioavailability of oseltamivir carboxylate following oral administration of the prodrug is approximately 80%. nih.gov
| Enzyme | Role in Oseltamivir Activation | Primary Location |
|---|---|---|
| Human Carboxylesterase 1 (hCE1) | Major enzyme responsible for the hydrolysis of oseltamivir to oseltamivir carboxylate. | Liver |
| Human Carboxylesterase 2 (hCE2) | Does not significantly hydrolyze oseltamivir. | Liver, small intestine |
Influence of Molecular Structure on Esterase-Mediated Activation Rates
The molecular structure of both the prodrug and the activating enzyme, hCE1, significantly influences the rate of esterase-mediated activation. The substrate specificity of hCE1 is a key determinant in the efficient conversion of oseltamivir. Generally, hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol moiety. Oseltamivir fits this substrate profile, contributing to its efficient activation.
Genetic variations in the CES1 gene, which encodes for the hCE1 enzyme, can lead to altered enzyme structure and function, thereby impacting the rate of oseltamivir activation. Several single nucleotide polymorphisms (SNPs) in the CES1 gene have been identified, with some leading to decreased enzymatic activity.
One of the most studied variants is p.Gly143Glu (G143E), which has been shown to significantly impair the hydrolysis of oseltamivir. nih.gov In vitro studies using cells expressing the G143E variant of hCE1 demonstrated a dramatic reduction in catalytic activity. nih.gov Specifically, the maximal rate of reaction (Vmax) for the G143E variant was found to be approximately 25% of that of the wild-type enzyme. nih.gov Another variant, p.Asp260fs, resulted in a negligible catalytic activity. nih.gov
Clinical studies have corroborated these in vitro findings. Individuals heterozygous for the G143E variant (genotype 143G/E) exhibit a reduced capacity to activate oseltamivir. nih.gov The rate of oseltamivir hydrolysis in liver samples from these individuals was found to be approximately 40% of that in individuals with the wild-type genotype (143G/G). nih.gov This impaired activation leads to an 18% increase in the plasma concentration of the oseltamivir prodrug and a 23% smaller ratio of the active metabolite to the prodrug in heterozygous carriers compared to non-carriers. nih.gov
| hCE1 Variant | Effect on Catalytic Activity | Observed Hydrolysis Rate in Heterozygotes (vs. Wild-Type) |
|---|---|---|
| p.Gly143Glu (G143E) | Vmax is approximately 25% of wild-type. nih.gov | Approximately 40% of wild-type. nih.gov |
| p.Asp260fs | Negligible catalytic activity. nih.gov | Not applicable |
Another identified variant, c.662A>G, has also been suggested to decrease the bioactivation of oseltamivir, although further research is needed to fully understand its clinical implications. These findings highlight the critical role of the molecular structure of hCE1 in the bioconversion of oseltamivir and underscore how genetic factors can lead to significant inter-individual differences in drug metabolism and response.
Biochemical and Structural Basis of Oseltamivir Acid Carboxylate Resistance Mechanisms
Cross-Resistance Profiles and Mechanistic Overlap with Other Neuraminidase Inhibitors
Resistance to oseltamivir (B103847) acid carboxylate, the active metabolite of oseltamivir, can confer cross-resistance to other neuraminidase inhibitors (NAIs), although the extent of this overlap is highly dependent on the specific amino acid substitution in the neuraminidase (NA) protein. The structural and chemical differences among NAIs such as zanamivir (B325), peramivir (B1663781), and laninamivir (B1674463) influence their interaction with the NA active site, leading to varied susceptibility profiles for different resistant variants.
The most well-characterized oseltamivir resistance mutation in N1 subtype influenza viruses is the histidine-to-tyrosine substitution at position 275 (H275Y). This mutation significantly reduces the efficacy of oseltamivir and also confers resistance to peramivir, another NAI with a hydrophobic side chain that interacts with the same region of the NA active site. nih.govcdc.gov However, viruses carrying the H275Y mutation generally remain susceptible to zanamivir and laninamivir, which have different chemical structures and binding orientations within the active site. mdpi.comcdc.gov This is because zanamivir's guanidino group forms interactions with residues like E119 and E227 that are less affected by the H275Y substitution. researchgate.net
In contrast, the arginine-to-lysine substitution at residue 292 (R292K), commonly found in H3N2 and H7N9 viruses, often results in a broader cross-resistance profile. This mutation can confer high-level resistance to oseltamivir and peramivir, and in many cases, also reduces susceptibility to zanamivir. mdpi.comresearchgate.netnih.gov The R292 residue is a critical contact point for the carboxylate group of sialic acid and the corresponding group on NAIs. Its substitution disrupts these key interactions for multiple inhibitors. nih.gov
The glutamic acid-to-valine substitution at position 119 (E119V) in N2 subtypes primarily confers resistance to oseltamivir by disrupting a hydrogen bond. researchgate.netresearchgate.net While it has a significant impact on oseltamivir susceptibility, its effect on other NAIs can vary. Some studies have shown that E119V mutants may retain susceptibility to zanamivir, while the E119I mutation has been associated with reduced susceptibility to oseltamivir, zanamivir, and peramivir. nih.gov
Dual mutations can lead to even more complex cross-resistance patterns. For instance, the combination of H275Y and I223R substitutions in an A(H1N1)pdm09 virus has been shown to confer resistance not only to oseltamivir and peramivir (due to H275Y) but also to zanamivir. oup.com Similarly, a dual H275Y-E119G mutation resulted in highly reduced inhibition by all four major NAIs: oseltamivir, zanamivir, peramivir, and laninamivir. oup.com
The following table summarizes the cross-resistance profiles for some key neuraminidase mutations.
| Neuraminidase Mutation | Influenza Virus Subtype(s) | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| H275Y | N1 (e.g., seasonal H1N1, H1N1pdm09) | Resistant nih.gov | Susceptible cdc.gov | Resistant nih.gov | Susceptible mdpi.com |
| R292K | N2 (e.g., H3N2), N9 (e.g., H7N9) | Resistant mdpi.com | Reduced Susceptibility/Resistant mdpi.comresearchgate.net | Resistant nih.gov | Reduced Susceptibility |
| E119V | N2 (e.g., H3N2) | Resistant nih.gov | Susceptible/Reduced Susceptibility nih.gov | Reduced Susceptibility nih.gov | Not widely reported |
| I222T | N2 (e.g., H3N2) | Reduced Susceptibility nih.gov | Not widely reported | Not widely reported | Not widely reported |
| H275Y + I223R | N1 (H1N1pdm09) | Resistant oup.com | Reduced Susceptibility/Resistant oup.com | Resistant oup.com | Not widely reported |
| H275Y + E119G | N1 (H1N1pdm09) | Resistant oup.com | Resistant oup.com | Resistant oup.com | Resistant oup.com |
Molecular Mechanisms Underlying the Evolution and Selection of Oseltamivir Resistance in Viral Populations
The evolution and selection of oseltamivir-resistant influenza viruses in a population are driven by a combination of factors, including the high mutation rate of the virus, the presence of selective drug pressure, and the biological fitness of the resulting resistant variants.
The error-prone nature of the influenza virus's RNA-dependent RNA polymerase leads to the continuous generation of a diverse pool of viral "quasispecies" within an infected individual. nih.gov This genetic diversity means that mutations conferring resistance to NAIs can arise spontaneously at a low frequency even in the absence of antiviral treatment.
The administration of oseltamivir, particularly at suboptimal concentrations or for prolonged durations, creates a selective environment where these pre-existing or newly arising resistant variants have a survival advantage. nih.gov Viruses with mutations that reduce the binding affinity of oseltamivir acid carboxylate to the neuraminidase active site can continue to replicate and be released from infected cells, while the replication of susceptible viruses is inhibited. This is a classic example of Darwinian selection, where the antiviral drug acts as the primary selective pressure. scispace.com
The molecular mechanism of resistance for the H275Y mutation, for example, involves a conformational change in the NA active site. The substitution of the smaller histidine with the bulkier tyrosine at position 275 prevents the necessary rearrangement of the active site to accommodate the bulky side chain of oseltamivir and peramivir, thereby hindering their binding and inhibitory activity. cdc.govnih.gov
For a resistant variant to become dominant and spread within a population, it must not only be resistant to the drug but also be "fit" enough to replicate and transmit efficiently. nih.gov Viral fitness is a measure of a virus's ability to produce infectious progeny in a given environment. Some resistance mutations can come at a fitness cost, meaning they may impair the normal function of the neuraminidase enzyme, leading to less efficient viral release and reduced transmissibility. However, the fitness cost of the H275Y mutation in seasonal H1N1 viruses that circulated in 2007-2009 was found to be minimal, allowing these resistant strains to spread globally even without widespread oseltamivir use. nih.gov This was attributed to permissive secondary mutations in the neuraminidase or other viral proteins that compensated for any potential fitness deficit caused by the H275Y substitution. sci-hub.ruasm.org
The selection of resistant strains is particularly a concern in immunocompromised patients, who may experience prolonged viral replication and extended courses of antiviral therapy. cdc.govnih.gov This extended period of viral replication under drug pressure provides a greater opportunity for the selection and amplification of resistant variants. nih.gov
The following table outlines the key molecular mechanisms and selective pressures involved in the emergence of oseltamivir resistance.
| Mechanism/Factor | Description |
| Viral Mutation Rate | The high error rate of the influenza RNA polymerase generates a diverse population of viral variants, including those with pre-existing resistance mutations. nih.gov |
| Selective Drug Pressure | Suboptimal or prolonged oseltamivir treatment creates an environment that favors the replication of resistant viruses over susceptible ones. nih.gov |
| Conformational Changes in NA | Resistance mutations, such as H275Y, alter the structure of the neuraminidase active site, preventing the binding of oseltamivir acid carboxylate. nih.gov |
| Viral Fitness | The ability of a resistant strain to replicate and transmit efficiently determines its potential to become dominant. Some resistance mutations have a low fitness cost. nih.gov |
| Permissive Mutations | Secondary mutations in the neuraminidase or other viral genes can compensate for any fitness cost associated with a primary resistance mutation, enhancing the viability of the resistant strain. asm.org |
| Host Factors | Immunocompromised individuals with prolonged viral shedding and treatment provide an ideal environment for the selection of resistant variants. nih.gov |
Advanced Analytical Research Methodologies for Oseltamivir Acid Hydrochloride
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control and analysis of oseltamivir (B103847) in pharmaceutical formulations. Its adaptability allows for precise and reliable quantification.
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of oseltamivir. These methods typically utilize a non-polar stationary phase (such as C8 or C18) and a polar mobile phase, allowing for the effective separation of oseltamivir from its impurities and degradation products.
Several studies have demonstrated the successful application of RP-HPLC for the quantification of oseltamivir in bulk drug substances and capsules. For instance, a simple isocratic RP-HPLC method was developed for the determination of oseltamivir in pharmaceuticals, achieving separation on a Purospher STAR® RP–18e column. nih.gov Another stability-indicating RP-HPLC method utilized a Kromasil C18 column with a gradient run. nih.gov The retention time for oseltamivir in these methods is typically short, often under 10 minutes, which allows for rapid analysis. nih.gov Linearity in these methods is consistently high, with correlation coefficients (r²) often exceeding 0.999. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are generally low, ensuring the method's sensitivity for detecting small amounts of the analyte. For example, one method reported an LOD of 0.0162 μg/mL and an LOQ of 0.0491 μg/mL for oseltamivir phosphate (B84403). nih.gov Another study established an LOD and LOQ of 2.98 and 9.98 µg/mL, respectively.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Purospher STAR® RP–18e | Kromasil C18, 5 μm, 250 mm x 4.6 mm i.d. |
| Mobile Phase | Methanol (B129727) - 0.02 mol/L phosphate buffer, pH 5 (50:50, v/v) | Acetonitrile (B52724) and triethylamine (B128534) (gradient) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | UV | UV at 215 nm |
| Retention Time | < 6 min | Not specified |
| Linearity (r²) | Not specified | 0.999 |
| LOD | 0.0162 μg/mL | Not specified |
| LOQ | 0.0491 μg/mL | Not specified |
The optimization of the mobile phase and column chemistry is critical for achieving the desired separation efficiency and peak symmetry in HPLC analysis. A variety of mobile phases have been investigated for the analysis of oseltamivir. These include combinations of methanol-water, acetonitrile-water, and buffers such as phosphate and acetate (B1210297) at various pH values. researchgate.net For instance, a mobile phase consisting of 30% acetonitrile and 70% 0.05 M bicarbonate buffer at pH 10 has been used to achieve good peak symmetry, which is beneficial as the pKa of oseltamivir is 7.75. rsc.org Another successful mobile phase composition was found to be 0.1% octa-sulfonic acid and acetonitrile in a 30:70 v/v ratio. researchgate.net
The choice of column is equally important. C18 columns are frequently used due to their hydrophobic nature, which provides good retention for oseltamivir. Examples of columns used in published methods include Purospher STAR® RP–18e, Kromasil C18, and X terra C18. nih.govnih.gov A C8 column has also been utilized in a method for the simultaneous quantification of oseltamivir with other antiviral drugs. benthamdirect.com The selection of the column and mobile phase is interdependent and must be optimized to ensure the method is robust and reproducible.
| Column Chemistry | Mobile Phase Composition | Reference |
|---|---|---|
| Purospher STAR® RP–18e | Methanol - 0.02 mol/L phosphate buffer, pH 5 (50:50, v/v) | nih.gov |
| Kromasil C18 | Acetonitrile and triethylamine (gradient) | nih.gov |
| X terra C18 | 0.1% octa-sulfonic acid: acetonitrile (30:70, v/v) | researchgate.net |
| C18 | 30% acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10 | rsc.org |
| Zorbax CN | Methanol and 0.04 M formic acid pH 3.0 (50:50, v/v) | researchgate.net |
| C8 HyperClone BDS | Acetonitrile and acetate buffer (gradient) | benthamdirect.com |
UV detection is the most common method for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in HPLC analysis. The choice of wavelength is crucial for sensitivity. Various wavelengths have been reported, including 207 nm, 215 nm, 220 nm, 226 nm, and 237 nm. nih.govrsc.orgresearchgate.nettandfonline.com The selection of a specific wavelength often depends on the mobile phase composition and the desired sensitivity. researchgate.net For example, a detection wavelength of 237 nm was chosen for a method using a mobile phase of 0.1% octa-sulfonic acid and acetonitrile. researchgate.net
For enhanced sensitivity and selectivity, fluorescence detection can be employed, particularly for the analysis of oseltamivir carboxylate in biological samples. Since oseltamivir is not naturally fluorescent, a derivatization step is required. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of oseltamivir in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This reaction is typically carried out in a borate (B1201080) buffer at an alkaline pH (e.g., 10.8). nih.gov The resulting fluorescent product can be measured at an emission wavelength of around 450 nm with an excitation wavelength of approximately 336 nm. nih.gov This spectrofluorimetric method offers a lower detection limit, in the range of nanograms per milliliter (ng/mL), making it suitable for trace analysis. nih.gov
| Detection Strategy | Key Parameters | Application |
|---|---|---|
| UV Detection | Wavelengths: 207 nm, 215 nm, 220 nm, 226 nm, 237 nm | Quantification in pharmaceutical formulations |
| Fluorescence Detection (with OPA derivatization) | Excitation: ~336 nm, Emission: ~450 nm; Reagents: OPA, 2-mercaptoethanol, borate buffer (pH 10.8) | Sensitive determination in pharmaceutical preparations and potential for biological samples |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV or fluorescence detection, making it the method of choice for the analysis of oseltamivir and its active metabolite in complex matrices such as biological fluids and environmental samples.
Several LC-MS/MS methods have been developed for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma. nih.govnih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate the analytes from the plasma matrix. nih.govbenthamdirect.com Chromatographic separation is achieved on reversed-phase columns, like a Symmetry C18 or Zorbax SB-C18, with mobile phases often consisting of acetonitrile or methanol with an aqueous component containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid. nih.govnih.govbenthamdirect.com
Detection is performed using a triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM). nih.gov This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. The use of deuterated internal standards for both oseltamivir and oseltamivir carboxylate is common to ensure accurate quantification. nih.gov These methods are validated over a specific concentration range, for example, 0.5–200 ng/mL for oseltamivir and 2.0–800 ng/mL for oseltamivir carboxylate. nih.govbenthamdirect.com The mean extraction recovery for both analytes is typically high and reproducible, often exceeding 90%. nih.govnih.gov
| Parameter | Method Details |
|---|---|
| Sample Matrix | Human Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| LC Column | Symmetry C18 (100 mm × 4.6 mm, 5 μm) or Zorbax SB-C18 (50 x 4.6mm, 3.5μm) |
| Mobile Phase | 10 mM ammonium formate and acetonitrile (30:70, v/v) or Methanol and 0.1% formic acid (60:40, v/v) |
| Ionization Mode | Positive Ionization |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity Range (Oseltamivir) | 0.5-200 ng/mL |
| Linearity Range (Oseltamivir Carboxylate) | 2.0-800 ng/mL |
| Mean Extraction Recovery | Oseltamivir: 94.4%, Oseltamivir Carboxylate: 92.7% |
The presence of oseltamivir and its active metabolite in the environment, particularly in surface waters, is a growing concern. LC-MS/MS is an essential tool for monitoring these compounds in such complex matrices. A sensitive method has been developed for the simultaneous determination of oseltamivir and oseltamivir carboxylate in environmental waters using online in-tube solid-phase microextraction (SPME) coupled with LC-MS/MS. rsc.org
This automated method allows for the pre-concentration of the analytes, thereby enhancing the sensitivity. Separation is achieved on an ODS-3 column with a mobile phase of 1% acetic acid in water and methanol. rsc.org Electrospray ionization in the positive ion mode is used for MS/MS detection. rsc.org The method demonstrates good linearity over a range of 1–500 pg/mL, with very low detection limits of 0.078 pg/mL for oseltamivir and 0.16 pg/mL for oseltamivir carboxylate. rsc.org The recoveries of both compounds from spiked river water samples were high, exceeding 91%. rsc.org This high sensitivity and accuracy make it possible to detect seasonal variations in the concentrations of these compounds in river water. rsc.org Another study used solid-phase extraction and isotope dilution LC-MS/MS to quantify oseltamivir and its metabolite in surface waters, also highlighting the effectiveness of this technique for environmental monitoring. tandfonline.com
| Parameter | Method Details for Environmental Analysis |
|---|---|
| Sample Matrix | Environmental Waters (e.g., River Water) |
| Sample Preparation | Online in-tube Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE) |
| LC Column | ODS-3 |
| Mobile Phase | 1% acetic acid (aq)/methanol (55/45, v/v) |
| Detection | LC-MS/MS with Electrospray Ionization (Positive Mode) |
| Linearity Range | 1-500 pg/mL |
| Detection Limits | Oseltamivir: 0.078 pg/mL, Oseltamivir Carboxylate: 0.16 pg/mL |
| Recovery in River Water | >91% |
Spectroscopic and Spectrofluorimetric Techniques
Spectroscopic and spectrofluorimetric methods offer versatile approaches for the analysis of Oseltamivir Acid Hydrochloride, providing both direct quantification and reaction-based assays. These techniques are valued for their simplicity, speed, and cost-effectiveness in quality control laboratories. researchgate.net
UV-Visible Spectrophotometry for Detection and Quantification
Direct UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of Oseltamivir. The principle lies in measuring the absorbance of the molecule at its wavelength of maximum absorption (λmax). Various studies have established methods using different solvents and detection wavelengths. For instance, a simple method utilizes distilled water as a solvent, with the λmax for Oseltamivir identified at 218 nm. wjpsonline.com This method demonstrated linearity over a concentration range of 10-50 µg/ml, with a high correlation coefficient of 0.9998. wjpsonline.com
Other research has identified slightly different absorption maxima depending on the solvent and analytical conditions. ekb.egresearchgate.netrjptonline.org For example, using methanol as a solvent, a λmax of 215 nm has been selected for quantification. researchgate.net Another study found the maximum absorbance at 216 nm, with a linear range of 5-30 µg/ml. rjptonline.org These methods are validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, precision, and accuracy. wjpsonline.com
Table 1: UV-Visible Spectrophotometric Methods for Oseltamivir Quantification
| Wavelength (λmax) | Solvent | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| 208.5 nm ekb.eg | Methanol | 4.00 - 24.00 | - |
| 215 nm ekb.egresearchgate.net | Methanol | 10.00 - 60.00 | > 0.999 researchgate.net |
| 216 nm rjptonline.org | - | 5 - 30 | 0.999 rjptonline.org |
| 217 nm ekb.eg | - | 10.00 - 70.00 | - |
| 218 nm wjpsonline.com | Distilled Water | 10 - 50 | 0.9998 wjpsonline.com |
Reaction-Based Spectrophotometric and Spectrofluorimetric Assays
To enhance sensitivity and selectivity, several methods have been developed based on chemical derivatization of the oseltamivir molecule. These reactions yield colored or fluorescent products that can be measured.
A common derivatizing agent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with the primary amino group of oseltamivir in an alkaline medium (pH 9-10) to form a deeply colored adduct. researchgate.nettsijournals.com The resulting product can be quantified spectrophotometrically, exhibiting a maximum absorption at approximately 464-468 nm. researchgate.nettsijournals.com This reaction also yields a fluorescent derivative, allowing for highly sensitive spectrofluorimetric analysis. tsijournals.com For the spectrofluorimetric method, the product is excited at around 480 nm, and the emission intensity is measured at 535 nm. tsijournals.com
Another spectrofluorimetric approach involves derivatization with fluorescamine (B152294) in a borate buffer solution (pH 8.50). This reaction produces highly fluorescent derivatives that are detected at an emission wavelength of 483.0 nm following excitation at 381.0 nm. ekb.eg
Oxidative coupling reactions have also been employed. One such method involves the reaction of oseltamivir with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent like Ferric Chloride (FeCl3). researchgate.net This forms a green-colored chromogenic complex that is measured at 640 nm. researchgate.net
Table 2: Reaction-Based Assays for Oseltamivir
| Technique | Reagent(s) | Wavelength (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Spectrophotometry researchgate.nettsijournals.com | NBD-Cl | 464 - 468 | 2 - 24 |
| Spectrofluorimetry tsijournals.com | NBD-Cl | Ex: 480, Em: 535 | 0.8 - 12 |
| Spectrofluorimetry ekb.eg | Fluorescamine | Ex: 381, Em: 483 | - |
Capillary Electrophoresis (CE) Techniques for Separation and Analysis
Capillary Electrophoresis (CE) provides a high-efficiency separation technique for the analysis of this compound. It is characterized by short analysis times, simple sample preparation, and the avoidance of non-aqueous solvents. nih.gov
A rapid capillary zone electrophoresis (CZE) method has been developed and validated for oseltamivir assay in capsules. nih.gov This method utilizes a fused silica (B1680970) capillary with an electrophoretic buffer consisting of 50 mM sodium phosphate at pH 6.3. nih.gov By applying a potential of -15 kV and using a short-end injection mode, an analysis time of less than 1.5 minutes can be achieved, with UV detection at 226 nm. nih.gov
Micellar electrokinetic chromatography (MEKC), a modification of CE, has also been successfully applied. nih.gov In a typical MEKC method, the background electrolyte consists of 10 mM boric acid (pH 10) and 40 mM sodium dodecyl sulphate (SDS). nih.gov To further enhance detection sensitivity, a MEKC-sweeping technique can be employed, which involves using a higher concentration of boric acid (30 mM) and SDS (50 mM). This modification can result in a 17-fold increase in detection sensitivity compared to the standard MEKC mode. nih.gov
Table 3: Capillary Electrophoresis Methods for Oseltamivir Analysis
| Method | Buffer/Electrolyte | Detection | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) nih.gov | 50 mM Sodium Phosphate (pH 6.3) | UV at 226 nm | 0.97 | 3.24 |
| Micellar Electrokinetic Chromatography (MEKC) nih.gov | 10 mM Boric Acid (pH 10), 40 mM SDS | - | 1.7 | 8.0 |
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial in pharmaceutical analysis as they must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products, thus ensuring the identity, purity, and potency of the drug substance.
Analysis of Degradation Products under Stress Conditions (e.g., acid, alkali, oxidative, photolytic, thermal)
To develop and validate a stability-indicating method, the drug substance is subjected to forced degradation under various stress conditions as mandated by ICH guidelines. These conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light. rjptonline.orgsphinxsai.comjst.go.jpnih.gov
Several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for oseltamivir. sphinxsai.comjst.go.jpnih.gov In these studies, oseltamivir was exposed to acidic, basic, oxidative, and thermal stress. The developed chromatographic methods were able to effectively separate the intact oseltamivir peak from the peaks of the degradation products that were formed. sphinxsai.comjst.go.jpnih.gov Peak purity analysis confirmed the absence of any co-eluting peaks, demonstrating the specificity and stability-indicating nature of these methods. sphinxsai.comjst.go.jp
Forced degradation studies have revealed the susceptibility of oseltamivir to certain conditions. Research utilizing UV spectrophotometry for degradation analysis showed that significant degradation occurred under photolytic, oxidative, and alkaline conditions. rjptonline.org Another study using a stability-indicating HPLC method noted that the drug was particularly unstable under acidic conditions. semanticscholar.org
Table 4: Summary of Oseltamivir Degradation under Stress Conditions
| Stress Condition | Observation | Analytical Method |
|---|---|---|
| Acid Hydrolysis | Degradation observed; noted as least stable condition in one study. semanticscholar.org | RP-HPLC sphinxsai.comjst.go.jpnih.govsemanticscholar.org, UV-Spectrophotometry rjptonline.org |
| Alkali Hydrolysis | Major degradation observed. rjptonline.org | RP-HPLC sphinxsai.comjst.go.jpnih.gov, UV-Spectrophotometry rjptonline.org |
| Oxidative | Major degradation observed. rjptonline.org | RP-HPLC sphinxsai.comjst.go.jpnih.gov, UV-Spectrophotometry rjptonline.org |
| Thermal | Degradation observed. | RP-HPLC sphinxsai.comjst.go.jpnih.gov, UV-Spectrophotometry rjptonline.org |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) |
| Fluorescamine |
| 3-methyl-2-benzothiazolinone hydrazone (MBTH) |
| Ferric Chloride |
| Sodium Phosphate |
| Boric Acid |
| Sodium Dodecyl Sulphate (SDS) |
| Acetonitrile |
| Triethylamine |
| Methanol |
| Potassium Dihydrogen Orthophosphate |
Structural Biology and Crystallographic Investigations of Oseltamivir Acid Carboxylate Complexes
X-ray Crystallography of Neuraminidase-Oseltamivir Acid Carboxylate Complexes
Determination of High-Resolution Binding Modes and Molecular Interactions
X-ray crystallographic studies have successfully determined the high-resolution binding modes of oseltamivir (B103847) acid carboxylate within the active site of influenza neuraminidase. These studies reveal critical molecular interactions that are essential for the inhibitor's efficacy.
The carboxylate group of oseltamivir acid carboxylate forms strong electrostatic interactions with a triad (B1167595) of highly conserved arginine residues: Arg118, Arg292, and Arg371. nih.govnih.govresearchgate.net The protonated amino group of the inhibitor establishes hydrogen bonds with the side chains of Asp151 and Glu119. nih.gov Additionally, the acetyl group of oseltamivir acid carboxylate engages in a hydrogen bond with the guanidine (B92328) group of Arg152. nih.gov
Hydrophobic interactions also play a crucial role in the binding of oseltamivir acid carboxylate. The pentyl group of the inhibitor makes hydrophobic contacts with several residues, including Trp178, Ile222, Arg224, Ala246, and Glu276. nih.gov These extensive interactions collectively contribute to the tight binding of the inhibitor to the neuraminidase active site, effectively blocking its enzymatic function.
Table 1: Key Molecular Interactions between Oseltamivir Acid Carboxylate and Neuraminidase Active Site Residues
| Oseltamivir Moiety | Interacting Neuraminidase Residue | Type of Interaction |
| Carboxylate Group | Arg118, Arg292, Arg371 | Electrostatic/Hydrogen Bond |
| Protonated Amino Group | Asp151, Glu119 | Hydrogen Bond |
| Acetyl Group | Arg152 | Hydrogen Bond |
| Pentyl Group | Trp178, Ile222, Arg224, Ala246, Glu276 | Hydrophobic |
Elucidation of Conformational Changes in Neuraminidase Induced by Inhibitor Binding
The binding of oseltamivir acid carboxylate to the neuraminidase active site is not a simple lock-and-key mechanism; it induces significant conformational changes in the enzyme. One of the most notable changes occurs in the "150-loop" (residues 147-152). nih.govresearchgate.net
In the absence of the inhibitor, the 150-loop can exist in an "open" conformation, creating a cavity adjacent to the active site. escholarship.org However, upon binding of oseltamivir acid carboxylate, this loop can shift to a "closed" conformation. researchgate.netresearchgate.net This induced fit is influenced by the concentration of the inhibitor and the soaking time during crystallographic experiments. researchgate.net The conformational flexibility of the 150-loop is a critical factor in inhibitor binding and has implications for the design of next-generation neuraminidase inhibitors. scite.ainih.gov
Another significant conformational change involves the side chain of Glu276. In the unliganded enzyme, the carboxyl group of Glu276 is oriented differently. However, upon oseltamivir binding, the side chain of Glu276 rotates away from the hydrophobic pentyloxy group of the inhibitor, allowing for favorable hydrophobic contact with the Cβ methylene (B1212753) of Glu276. scispace.com This reorientation is crucial for accommodating the bulky hydrophobic group of oseltamivir.
Crystallographic Analysis of Mutant Neuraminidase-Oseltamivir Acid Carboxylate Complexes
Visualizing the Molecular Basis of Resistance at Atomic Resolution
X-ray crystallography has been instrumental in visualizing the molecular basis of oseltamivir resistance at an atomic level. scispace.comuniprot.org Crystal structures of mutant neuraminidase enzymes in complex with oseltamivir acid carboxylate have revealed how specific amino acid substitutions can disrupt inhibitor binding.
A common mutation conferring high-level oseltamivir resistance is the H274Y (or H275Y in N1 numbering) substitution. nih.govnih.govnih.gov Crystallographic analysis of the H274Y mutant shows that the bulky tyrosine residue sterically clashes with the pentyl ether group of oseltamivir, preventing the necessary conformational change of Glu276 required for tight binding. scispace.comnih.govpeerj.com This steric hindrance leads to a significant reduction in the inhibitor's affinity for the enzyme.
Another key resistance mutation is R292K. In this mutant, the direct hydrogen bond between oseltamivir and Arg292 is replaced by a water-mediated hydrogen bond with lysine. nih.gov This alteration weakens the interaction and impairs the formation of a hydrophobic pocket that accommodates the pentyl group of the inhibitor. nih.gov
Table 2: Common Oseltamivir Resistance Mutations in Neuraminidase and their Structural Impact
| Mutation | Impact on Oseltamivir Binding |
| H274Y/H275Y | Steric clash with the pentyl ether group, preventing the conformational change of Glu276. |
| R292K | Replaces a direct hydrogen bond with a weaker water-mediated interaction, disrupting a hydrophobic pocket. |
| N294S/N295S | Alters the hydrophobic pocket, affecting the binding of the pentyl group. nih.gov |
| I222M/V | In combination with H274Y, it further reduces oseltamivir susceptibility. asm.orgnih.gov |
Identification of Key Structural Residues Influencing Inhibitor Binding
Through the analysis of wild-type and mutant neuraminidase structures, several key structural residues have been identified as being critical for influencing oseltamivir acid carboxylate binding. These include:
The Arginine Triad (R118, R292, R371): These residues are essential for anchoring the carboxylate group of the inhibitor. nih.govjapsonline.com
Glu276: The flexibility of this residue is crucial for accommodating the hydrophobic side chain of oseltamivir. scispace.com
Asp151 and Glu119: These residues form important hydrogen bonds with the inhibitor's amino group. nih.gov
Residues forming the 150-loop: The conformation of this loop directly impacts inhibitor access and binding. researchgate.net
Residues in the vicinity of the active site: Mutations in residues such as Ile222 and Ser247 can have an augmenting effect on resistance when combined with primary resistance mutations like H275Y. nih.gov
Protein Crystallization Techniques for Neuraminidase-Ligand Complexes
The crystallization of neuraminidase-ligand complexes is a critical step for X-ray crystallographic analysis. The process generally involves expressing and purifying the neuraminidase ectodomain, often using a baculovirus expression system. nih.gov
Crystallization is typically achieved using the hanging-drop vapor diffusion method. nih.gov In this technique, a drop containing the purified protein-inhibitor complex is equilibrated against a reservoir solution with a higher precipitant concentration. This slowly increases the protein concentration in the drop, leading to the formation of well-ordered crystals.
For preparing inhibitor complexes, crystals of the apo-enzyme can be soaked in a solution containing a high concentration of the inhibitor. nih.gov Alternatively, the protein and inhibitor can be co-crystallized by mixing them before setting up the crystallization trials. nih.gov The crystals are then cryo-protected, often with glycerol, before being flash-frozen in liquid nitrogen for data collection at a synchrotron source. nih.gov The choice of crystallization conditions, including pH, precipitant type, and temperature, is crucial for obtaining high-quality crystals suitable for diffraction experiments. nih.gov
Computational Drug Design and Molecular Modeling of Oseltamivir Acid Carboxylate and Analogues
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design leverages the three-dimensional structural information of the target protein, in this case, influenza neuraminidase, to design and identify potential inhibitors. By understanding the architecture of the active site, researchers can design molecules that fit precisely and interact favorably with key residues.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in elucidating the binding modes of oseltamivir (B103847) acid carboxylate and its analogues within the neuraminidase active site. Docking studies have consistently shown that the carboxylate group of oseltamivir forms crucial salt bridges with a triad (B1167595) of highly conserved arginine residues (Arg118, Arg292, and Arg371) in the active site. nih.govplos.org The amino group interacts with acidic residues such as Asp151 and Glu119, while the pentyl ether side chain occupies a hydrophobic pocket. plos.org
In a study investigating analogues of oseltamivir, docking simulations revealed that a modified compound, benzoic acid inhibitor 11, exhibited a higher binding affinity (-10.70 kcal/mol) compared to oseltamivir acid (-7.06 kcal/mol). nih.gov This enhanced affinity was attributed to additional favorable interactions within the active site. Furthermore, molecular docking has been employed to explore the binding of oseltamivir derivatives to the main protease of SARS-CoV-2, highlighting the potential for these compounds to interact with other viral targets. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Oseltamivir Acid | H1N1 Neuraminidase | -7.06 | Arg118, Arg292, Arg371, Asp151, Glu119 |
| Benzoic Acid Inhibitor 11 | H1N1 Neuraminidase | -10.70 | Not specified |
| Oseltamivir Derivatives | SARS-CoV-2 Main Protease | Varied | Not specified |
Pharmacophore Modeling and Virtual Screening for Novel Inhibitors
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net For neuraminidase inhibitors, a common pharmacophore model includes a carboxylate group, an amino or guanidinium (B1211019) group, and a hydrophobic feature, reflecting the key interactions observed in the active site. nih.gov
These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.govnih.gov This approach has been successful in discovering new scaffolds for neuraminidase inhibitors. For instance, a pharmacophore-based virtual screening of a natural compounds library led to the identification of new potential antiviral agents against avian influenza H5N1 neuraminidase. nih.gov Another study utilized structure-based virtual screening to discover a novel lead inhibitor, AN-329/10738021, which was subsequently optimized to yield potent inhibitors with IC50 values better than oseltamivir carboxylate. nih.govacs.orgresearchgate.net
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or when focusing on the properties of known active compounds. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Quantitative Structure-Activity Relationship (QSAR) Studies for Inhibitor Potency
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.orgnih.gov For oseltamivir and its analogues, QSAR studies have been crucial in identifying the key structural features that govern their inhibitory potency against neuraminidase.
A QSAR study on 72 oseltamivir derivatives identified that the presence of nitrogen and double bonds positively impacts the influenza inhibitory activity. tandfonline.com Another study on N-substituted oseltamivir derivatives found that reducing the molecular size and introducing stronger electron-accepting groups could enhance the inhibitory activity against the H5N1 virus. rsc.org These studies provide valuable insights for the rational design of more potent oseltamivir analogues. The predictive power of QSAR models is often validated through internal and external validation techniques to ensure their robustness. tandfonline.com
| QSAR Study Focus | Key Findings for Enhanced Activity |
| Oseltamivir Derivatives (H1N1) | Positive impact of nitrogen and double bonds. tandfonline.com |
| N-substituted Oseltamivir Derivatives (H5N1) | Reduction in molecular size and introduction of strong electron-accepting groups. rsc.org |
| Thiazolidine Neuraminidase Inhibitors | Influence of hydrogen count and hydrophilicity. turkjps.orgnih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method allows for the exploration of conformational changes, binding pathways, and the kinetics of binding and dissociation, offering a deeper understanding than static docking models.
Elucidating Binding Pathways and Dissociation Kinetics
MD simulations have been extensively used to study the binding of oseltamivir to neuraminidase. Large-scale simulations have revealed multiple binding pathways and metastable states, including the transfer of oseltamivir from a secondary sialic acid binding site to the catalytic site. nih.gov These simulations have also highlighted the importance of water-mediated hydrogen bonds in stabilizing the oseltamivir-neuraminidase complex. nih.govplos.org
Furthermore, MD simulations have been instrumental in understanding the mechanisms of oseltamivir resistance. Studies on mutant neuraminidase strains, such as those with the H274Y mutation, have shown that the mutation can lead to fewer hydrogen bonds between the drug and the enzyme, resulting in reduced binding affinity. nih.govrsc.org The simulations can also elucidate the dissociation kinetics of the drug, providing insights into its residence time in the active site, which is a critical determinant of its efficacy. researchgate.net The stability of the protein-ligand complex can be assessed by analyzing parameters such as the root mean square deviation (RMSD) over the simulation time. rsc.orgbiotechrep.ir
Understanding the Conformational Dynamics of Resistance Mutations
The emergence of drug-resistant influenza strains has underscored the importance of understanding the molecular mechanisms by which mutations in the neuraminidase (NA) enzyme confer resistance to inhibitors like oseltamivir. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the conformational dynamics of these resistance mutations and their impact on drug binding.
Key mutations, such as H274Y and N294S in N1 neuraminidase, have been extensively studied. tandfonline.comresearchgate.net The H274Y mutation, for instance, is a prevalent cause of oseltamivir resistance. japsonline.comchemrxiv.org While not located directly in the active site, this mutation induces subtle yet significant structural changes that weaken the binding of oseltamivir. japsonline.com MD simulations have revealed that the substitution of histidine with the bulkier tyrosine at position 274 leads to a reorientation of the glutamic acid residue at position 276 (E276). tandfonline.comnih.gov This repositioning of E276 narrows the hydrophobic pocket that accommodates the pentyl ether group of oseltamivir, thereby hindering optimal binding. chemrxiv.org
The N294S mutation also results in reduced susceptibility to oseltamivir. tandfonline.com Computational analyses have indicated that this mutation can disrupt the electrostatic interactions and hydrogen bond network crucial for stabilizing the drug within the active site. rsc.org For example, the mutation can weaken the interaction between oseltamivir and key residues like Arg292. rsc.org
Molecular dynamics simulations coupled with binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), have been employed to quantify the impact of these mutations on drug affinity. tandfonline.com These studies consistently show a significant reduction in the binding free energy of oseltamivir to the mutant neuraminidase compared to the wild-type enzyme, which correlates well with experimental data showing increased 50% inhibitory concentrations (IC50). tandfonline.com
Furthermore, computational studies have explored the effects of double mutations, such as G147R/H274Y, which can lead to even higher levels of resistance. consensus.appplos.org These simulations have shown that the combined effect of such mutations can lead to a more significant disruption of the active site architecture and a greater reduction in oseltamivir's binding affinity. consensus.appplos.org The G147R mutation, for example, has been shown to decrease hydrogen bond occupancy between oseltamivir and the crucial residue R118. consensus.app
It is important to note that some mutations may confer resistance without directly compromising the enzyme's natural function of cleaving sialic acid, thus maintaining viral fitness. uiuc.edu Computational approaches allow for the detailed investigation of these complex dynamic effects, providing a deeper understanding of the structural basis of drug resistance. tandfonline.comuiuc.edu
Table 1: Impact of Key Resistance Mutations on Oseltamivir Binding
| Mutation | Viral Strain | Key Conformational Change | Impact on Oseltamivir Binding | Reference |
|---|---|---|---|---|
| H274Y | H5N1, H1N1 | Reorientation of E276, narrowing the hydrophobic pocket. | Steric hindrance with the pentyl ether group of oseltamivir, reducing binding affinity. | tandfonline.comchemrxiv.orgnih.gov |
| N294S | H5N1 | Altered electrostatic interactions and hydrogen bond network. | Weakened interaction with key active site residues, leading to reduced binding stability. | tandfonline.comresearchgate.netrsc.org |
| R292K | H3N2 | Loss of a crucial salt bridge interaction. | Significant reduction in binding affinity due to the loss of a key electrostatic interaction. | rsc.orgcsmres.co.uk |
| E119G/A/D | H1N1 | Alteration of the active site cavity. | Varies depending on the substitution, but can lead to reduced affinity. | rsc.org |
| G147R/H274Y | H1N1 | Disruption of the salt bridge between R224 and E276. | Significant reduction in interaction with R118, leading to a substantial decrease in binding affinity. | consensus.appplos.org |
In Silico Prediction of Pharmacological Properties for Analog Design (e.g., binding affinity, druglikeness for design optimization)
Computational methods play a pivotal role in the rational design of novel oseltamivir analogs by predicting their pharmacological properties before synthesis, thereby saving time and resources. Two key properties that are often evaluated in silico are binding affinity and druglikeness.
Binding Affinity Prediction: Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein target. f1000research.comnih.gov In the context of oseltamivir analog design, docking simulations are performed to predict how newly designed compounds will bind to the neuraminidase active site. f1000research.comnih.gov The scoring functions used in docking programs provide an estimate of the binding energy, which can be used to rank and prioritize compounds for synthesis. f1000research.com For instance, studies have shown that modifications to the oseltamivir scaffold can lead to derivatives with predicted higher binding affinities to both wild-type and mutant neuraminidase. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool used to predict the biological activity of compounds based on their chemical structure. tandfonline.comrsc.orgresearchgate.net By building a mathematical model that correlates the structural features of a series of oseltamivir derivatives with their experimentally determined inhibitory activity (e.g., pIC50), it is possible to predict the activity of new, untested analogs. tandfonline.comrsc.orgresearchgate.net These models can identify key molecular descriptors, such as electronic and steric properties, that are important for potent neuraminidase inhibition. rsc.org
Druglikeness and ADMET Prediction: Beyond just binding affinity, it is crucial that a potential drug candidate possesses favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on the chemical structure of a compound. f1000research.com
"Druglikeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely orally bioavailable drug in humans. f1000research.com A common approach to evaluating druglikeness is to use rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational platforms can quickly screen libraries of oseltamivir analogs and flag those that violate these rules. f1000research.com Additionally, parameters like the topological polar surface area (TPSA) can be calculated to predict oral absorption. f1000research.com
Table 2: Predicted Pharmacological Properties of Oseltamivir Analogs
| Analog | Modification | Predicted Binding Affinity (Docking Score/Binding Energy) | Predicted Druglikeness (e.g., Lipinski's Rule of Five) | Reference |
|---|---|---|---|---|
| Oseltamivir-Phenylalanine | Carboxamide with phenylalanine | Higher PLP fitness (72.23 kcal/mol) compared to oseltamivir acid (56.24 kcal/mol) | Adheres to Lipinski's Rule of Five | f1000research.com |
| AD3BF2D | Modified functional groups | Better binding energy (-4.2841 kcal/mol) than oseltamivir | Molecular weight under 500 g/mol | nih.gov |
| N-substituted derivatives | Various N-substitutions | High predicted pIC50 values | Favorable ADMET properties predicted | rsc.orgresearchgate.net |
| Acylhydrazone derivatives | Acylhydrazone scaffold | Lower calculated binding free energies (e.g., -40.54 kcal/mol for compound 9j) compared to oseltamivir | Designed for improved binding | nih.gov |
Computational Strategies for Designing Oseltamivir Acid Carboxylate Derivatives with Improved Resistance Profiles
The rise of oseltamivir-resistant influenza strains has necessitated the development of computational strategies to design novel derivatives that can overcome these resistance mechanisms. These strategies often involve a multi-pronged approach that combines structure-based drug design, ligand-based methods, and advanced simulation techniques.
Structure-Based Drug Design (SBDD): SBDD is a cornerstone in the design of novel neuraminidase inhibitors. researchgate.netnih.govresearchgate.net This approach relies on the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. researchgate.netnih.gov By analyzing the crystal structures of neuraminidase in complex with oseltamivir, as well as the structures of resistant mutants, researchers can identify key interactions and regions that can be exploited for the design of new analogs. csmres.co.uk
One strategy is to design compounds that form interactions with conserved residues in the active site that are not affected by resistance mutations. plos.org Another approach is to design bulkier or more flexible molecules that can adapt to the conformational changes induced by mutations like H274Y. csmres.co.uk For example, designing derivatives with substituents that can occupy the 150-cavity, a region adjacent to the active site, has been explored as a way to enhance binding affinity and potentially overcome resistance. csmres.co.uk
Virtual Screening and Lead Optimization: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches. In the context of oseltamivir, structure-based virtual screening involves docking large compound databases into the neuraminidase active site and ranking them based on their predicted binding affinity. nih.gov
Once a lead compound is identified, computational methods are used for lead optimization. nih.gov This involves making small chemical modifications to the lead compound and using molecular modeling to predict the effect of these changes on binding affinity, druglikeness, and other pharmacological properties. nih.gov For example, researchers have used this approach to design and synthesize novel acylhydrazone derivatives with potent neuraminidase inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights that are not available from static crystal structures. uiuc.edu In the design of oseltamivir derivatives, MD simulations can be used to assess the stability of the ligand-protein complex over time and to understand how resistance mutations affect the binding of the inhibitor. uiuc.edu By simulating the behavior of a designed analog in the active site of both wild-type and mutant neuraminidase, researchers can gain a better understanding of its potential to overcome resistance. uiuc.edu
Hybrid Approaches: Often, the most effective strategies involve a combination of different computational methods. For example, a workflow might begin with a QSAR model to identify promising chemical scaffolds, followed by molecular docking to predict binding modes, and finally, MD simulations to refine the binding poses and estimate binding free energies. tandfonline.comuiuc.eduresearchgate.net This integrated approach allows for a more comprehensive evaluation of potential drug candidates before they are synthesized and tested in the laboratory. nih.gov
Environmental Dynamics and Degradation Research of Oseltamivir Acid Carboxylate
Persistence and Environmental Fate in Aquatic Ecosystems
Oseltamivir (B103847) Acid Carboxylate is characterized by its high persistence in aquatic environments. It is not readily removed in conventional sewage treatment plants, leading to its detection in surface waters. researchgate.netscispace.com Its fate is primarily governed by its physicochemical properties, which dictate its interaction with different environmental compartments.
| Property | Value | Implication for Adsorption |
|---|---|---|
| Log P (Octanol-Water Partition Coefficient) | 1.1 | Low lipophilicity, indicating low affinity for organic matter in sediment. |
| Water Solubility | 588 mg/mL at 25°C | High hydrophilicity, favoring partitioning into the aqueous phase. |
The potential for Oseltamivir Acid Carboxylate to be removed from aquatic environments through volatilization is negligible. As a salt with high water solubility and a very low estimated Henry's Law constant, it has an insignificant tendency to partition from water to the atmosphere. nih.gov Therefore, volatilization is not considered an important environmental fate process for this compound.
Biotransformation and Microbial Degradation Pathways in Environmental Compartments
Biotransformation is a key, albeit slow, process for the degradation of Oseltamivir Acid Carboxylate in the environment. Studies have shown that it is not readily biodegradable, with complete mineralization being a limited process. ethz.ch Research involving aerobic microorganisms demonstrated that less than 20% was converted to CO2 over a 28-day period.
Degradation appears to be a combination of microbial metabolism and indirect photolysis. nih.govresearchgate.net In experiments using river water under non-sterile conditions, a half-life of 17.8 days was observed, highlighting the role of microorganisms in its breakdown. nih.govresearchgate.net Further research has identified that microbial communities in water, sediment, and wastewater can degrade the compound. ethz.ch Specific bacterial strains have been isolated that are capable of utilizing Oseltamivir Acid Carboxylate as their sole source of carbon and energy, leading to its eventual mineralization into carbon dioxide and water. ethz.ch The presence of sediment can promote this microbial degradation, though the process may require several weeks. nih.gov
Photolytic Degradation Studies: Direct versus Indirect Photolysis Contributions
The photolytic degradation of Oseltamivir Acid Carboxylate is primarily driven by indirect photolysis, as direct photolysis plays a negligible role in its decomposition. nih.govnih.govresearchgate.net The compound does not significantly absorb sunlight at wavelengths found in the environment. nih.gov
Indirect photolysis, involving reactions with photochemically produced reactive species in the water (like hydroxyl radicals), is a contributing degradation pathway. nih.gov The rate of photodegradation can vary significantly depending on the water matrix and light conditions. Under simulated solar irradiation, half-lives have been reported to range from 12 hours in surface water to 48 hours in ultrapure water. researchgate.netscispace.com However, under natural sunlight, the process is much slower, with a reported half-life of approximately 150 days. researchgate.netscispace.com One of the identified photoproducts is a result of the hydration of the α,β-unsaturated acid structure of the molecule. scispace.com
| Condition | Water Matrix | Half-life |
|---|---|---|
| Simulated Solar Irradiation | Surface Water | 12 hours |
| Simulated Solar Irradiation | Ultrapure Water | 48 hours |
| Natural Solar Irradiation | Surface Water | ~150 days |
| Daylight Exposure (Unfiltered River Water) | Elbe River Water | ~17.8 days (427 hours) |
Assessment of Environmental Residues and their Potential Implications for Antiviral Resistance Development in Natural Systems
The persistence of Oseltamivir Acid Carboxylate has led to its detection in various aquatic environments, particularly in regions with high usage. In Japan, concentrations in river water have been measured in the range of 6.6 to 190.2 ng/L during influenza season, with levels in sewage treatment plant effluent reaching up to 293.3 ng/L. nih.govnih.gov Predictions for a pandemic scenario suggest that environmental concentrations could reach levels as high as 26-32 µg/L. nih.govresearchgate.net
A significant ecological concern arising from these environmental residues is the potential for the development of antiviral resistance in natural reservoirs of the influenza virus, such as wild waterfowl. nih.gov Experimental studies have demonstrated that exposure to environmentally relevant concentrations of Oseltamivir Acid Carboxylate can induce resistance mutations in influenza A viruses infecting mallards. nih.govnih.gov For instance, the NA-H274Y mutation, which confers resistance, was found to develop in mallards exposed to concentrations as low as 1 µg/L. nih.gov Another resistance-associated mutation, E119V, was detected in H5N2-infected mallards exposed to 1,000 ng/L (1 µg/L) of the compound. nih.gov The persistence of these resistant strains in the absence of the drug has also been observed, indicating that the mutation does not necessarily compromise viral fitness and could circulate among wild bird populations. microbiologyresearch.org This raises concerns about the potential transmission of resistant viruses across species, which could undermine the effectiveness of oseltamivir, a critical tool in pandemic preparedness. nih.gov
| Location/Study Type | Measured/Predicted Concentration | Observed Implication |
|---|---|---|
| River Water, Japan (Flu Season) | 6.6 - 190.2 ng/L | Confirmed environmental exposure of natural influenza reservoirs. |
| Sewage Effluent, Japan (Flu Season) | Up to 293.3 ng/L | Identified as a primary source of river contamination. |
| Pandemic Scenario Prediction (UK, US) | Up to 32 µg/L | Concentrations may exceed levels known to drive resistance. |
| Experimental Mallard Study (H5N2) | 1,000 ng/L | Development of E119V resistance mutation. nih.gov |
| Experimental Mallard Study (H1N1) | 0.95 - 12 µg/L | Development of H274Y resistance mutation. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study the metabolic conversion of oseltamivir acid methyl ester hydrochloride to oseltamivir acid?
- Answer : The conversion is mediated by carboxyl esterase 1 (CES1). To study this, use in vitro enzymatic assays with recombinant CES1 or liver microsomes. Quantify metabolites via LC-MS/MS, monitoring the disappearance of the ester and the formation of oseltamivir acid. Include controls with CES1 inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme specificity. Preclinical models (e.g., rodent pharmacokinetic studies) can validate in vivo conversion rates .
Q. How can researchers assess the stability of oseltamivir hydrochloride under alkaline conditions?
- Answer : Conduct kinetic degradation studies using validated stability-indicating HPLC. Prepare solutions at varying pH (e.g., pH 9–12) and temperatures (25–60°C). Monitor degradation products (e.g., via peak area reduction of the parent compound) and calculate rate constants (k) using first-order kinetics. Include forced degradation studies to identify major breakdown pathways .
Q. What analytical techniques are suitable for quantifying oseltamivir acid in biological matrices?
- Answer : Use LC-MS/MS with deuterated internal standards (e.g., oseltamivir-d3 acid) to enhance precision. For plasma samples, employ protein precipitation with methanol or acetonitrile. Validate the method per FDA guidelines for selectivity, sensitivity (LOQ <10 ng/mL), and matrix effects. Cross-validate with clinical pharmacokinetic data to ensure accuracy .
Advanced Research Questions
Q. How can deuterium-labeled isotopes of oseltamivir acid hydrochloride improve pharmacokinetic and metabolic studies?
- Answer : Deuterated analogs (e.g., [²H₅]-oseltamivir hydrochloride) enable precise tracking of drug distribution and metabolism via isotope dilution mass spectrometry. Applications include:
Q. What synthetic challenges arise in scaling up oseltamivir hydrochloride production, and how can they be addressed?
- Answer : Key challenges include reliance on (–)-shikimic acid (limited availability) and hazardous azide intermediates. Alternative routes:
- Azide-free synthesis : Replace azide with safer amines (e.g., tert-butyl carbamate) for stereoselective ring-opening of epoxide intermediates.
- Non-shikimic acid routes : Use Diels-Alder reactions with cheap starting materials (e.g., furan derivatives) to bypass dependency on natural sources.
Process optimization should prioritize yield (>80%), purity (>99%), and reduced environmental impact .
Q. How do researchers resolve contradictions in stability data for oseltamivir hydrochloride across different formulations?
- Answer : Contradictions often stem from excipient interactions or polymorphic forms. Mitigation strategies:
- Polymorph screening : Use XRPD and DSC to identify stable crystalline forms.
- Excipient compatibility : Test drug-excipient blends under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC.
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to isolate critical factors (pH, humidity) affecting stability .
Q. What methodologies are used to study oseltamivir acid’s efficacy against neuraminidase mutations in resistant influenza strains?
- Answer :
- Enzymatic assays : Measure IC₅₀ values against recombinant mutant neuraminidases (e.g., H274Y, N294S) using fluorogenic substrates (e.g., MUNANA).
- Structural studies : Perform X-ray crystallography or molecular docking to identify binding affinity changes due to mutations.
- Clinical correlation : Compare in vitro data with patient-derived viral isolates from Phase IV trials to validate resistance mechanisms .
Data Contradiction Analysis
Q. Why do metabolic conversion rates of oseltamivir acid methyl ester hydrochloride vary between in vitro and in vivo models?
- Answer : Discrepancies arise from differences in CES1 expression levels (e.g., human vs. rodent liver) or competing hydrolysis pathways. To reconcile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
